molecular formula C18H26N6O3 B2976286 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014049-94-5

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2976286
CAS No.: 1014049-94-5
M. Wt: 374.445
InChI Key: HWFLBDSRHRKRFB-UHFFFAOYSA-N
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, an isobutyl group, and a methoxyethyl side chain. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor such as 3,5-dimethylpyrazole, the pyrazole ring is synthesized through cyclization reactions involving hydrazine derivatives and diketones.

    Attachment of the Purine Moiety: The pyrazole ring is then coupled with a purine derivative, often through nucleophilic substitution reactions.

    Introduction of Side Chains: The isobutyl and methoxyethyl groups are introduced via alkylation reactions, using appropriate alkyl halides under basic conditions.

    Final Cyclization and Purification: The final compound is obtained through cyclization and purification steps, which may involve recrystallization or chromatographic techniques.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl side chain, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the purine ring or the pyrazole moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the purine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce dihydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of biological pathways, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties may contribute to the development of new products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 8-(3,5-dimethyl-1H-py

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O3/c1-11(2)10-23-16(25)14-15(21(5)18(23)26)19-17(22(14)7-8-27-6)24-13(4)9-12(3)20-24/h9,11H,7-8,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFLBDSRHRKRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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